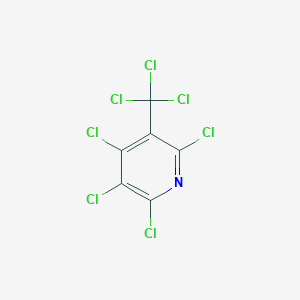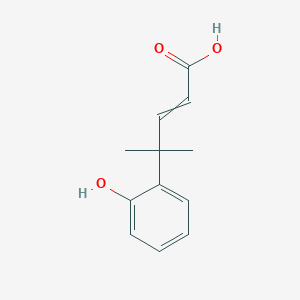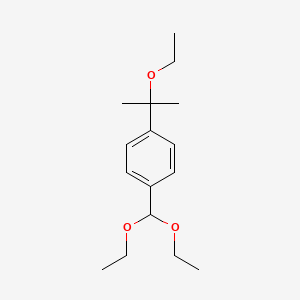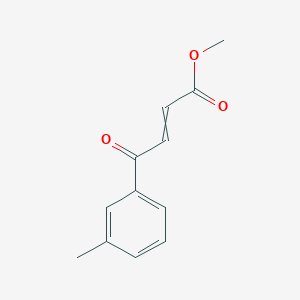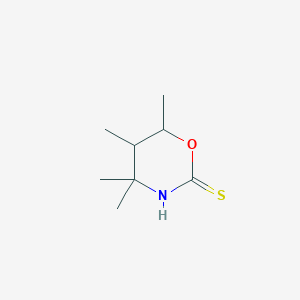
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields .
Preparation Methods
The synthesis of 2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diol or an amino alcohol. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced derivatives.
Scientific Research Applications
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context of its use .
Comparison with Similar Compounds
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- can be compared with other similar compounds in the oxazine family, such as:
Morpholine (tetrahydro-1,4-oxazine): Known for its use as a solvent and corrosion inhibitor.
Ifosfamide: A chemotherapeutic agent used in cancer treatment.
Benzoxazines: Used in the production of high-performance polymers.
The uniqueness of 2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- lies in its specific chemical structure, which imparts distinct reactivity and properties, making it suitable for specialized applications .
Properties
CAS No. |
125039-11-4 |
|---|---|
Molecular Formula |
C8H15NOS |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
4,4,5,6-tetramethyl-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C8H15NOS/c1-5-6(2)10-7(11)9-8(5,3)4/h5-6H,1-4H3,(H,9,11) |
InChI Key |
JATVHRJLAQDUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=S)NC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


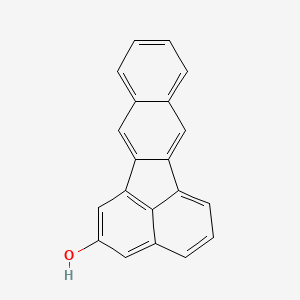
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
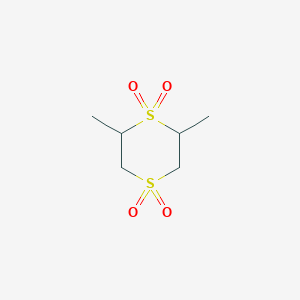
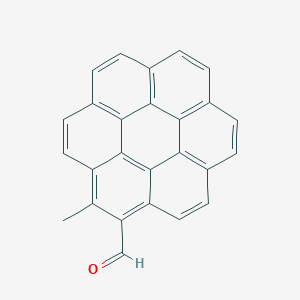
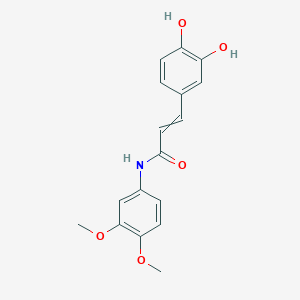

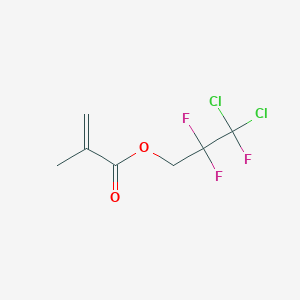
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)

